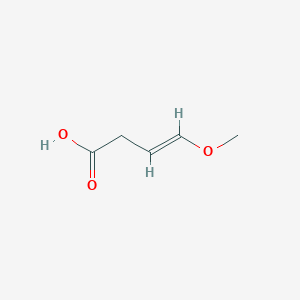

4-Methoxybut-3-enoicacid

Description

BenchChem offers high-quality 4-Methoxybut-3-enoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxybut-3-enoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

116.11 g/mol |

IUPAC Name |

(E)-4-methoxybut-3-enoic acid |

InChI |

InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2,4H,3H2,1H3,(H,6,7)/b4-2+ |

InChI Key |

LBCCFAQUFDEKMN-DUXPYHPUSA-N |

Isomeric SMILES |

CO/C=C/CC(=O)O |

Canonical SMILES |

COC=CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-Methoxybut-3-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 4-Methoxybut-3-enoic acid, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct synthetic routes in the current literature, this document details a robust, two-step approach. The synthesis commences with the preparation of a key intermediate, methyl 4-methoxybut-3-enoate, via a Horner-Wadsworth-Emmons reaction. This is followed by the hydrolysis of the ester to yield the target carboxylic acid. Detailed experimental protocols for each step are provided, along with quantitative data and workflow visualizations to aid in laboratory implementation.

Introduction

4-Methoxybut-3-enoic acid is an unsaturated carboxylic acid containing a methoxy group, which imparts unique electronic and steric properties. Such functionalities are of significant interest in drug design for modulating pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The presence of both a carboxylic acid and a vinyl ether moiety makes it a versatile synthon for a variety of chemical transformations. This guide provides a comprehensive, practical approach to its synthesis, addressing the current gap in available literature.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, beginning with the formation of methyl 4-methoxybut-3-enoate, followed by its hydrolysis.

Caption: Proposed two-step synthesis of 4-Methoxybut-3-enoic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 4-methoxybut-3-enoate

This step employs a Horner-Wadsworth-Emmons reaction to form the carbon-carbon double bond with high stereoselectivity for the (E)-isomer.

3.1.1. Experimental Workflow

An In-depth Technical Guide to the Chemical Properties of 4-Methoxybut-3-enoic Acid and Its Analogs

Disclaimer: Direct experimental data for 4-Methoxybut-3-enoic acid is scarce in publicly available scientific literature. This guide provides a comprehensive overview of its predicted properties based on general chemical principles and presents available data for its closely related and more extensively studied isomer, (E)-4-methoxybut-2-enoic acid, for comparative purposes.

Introduction to 4-Methoxybut-3-enoic Acid

4-Methoxybut-3-enoic acid is an organic compound with the molecular formula C₅H₈O₃. Structurally, it is a carboxylic acid featuring a double bond between the C3 and C4 positions and a methoxy group at the C4 position. This arrangement classifies it as a vinylogous carboxylic acid, where the electronic effects of the carboxylic acid functional group are transmitted through the conjugated π-system of the double bond. The presence of the enol ether functionality is expected to significantly influence its reactivity and chemical properties.

Due to the limited specific research on 4-methoxybut-3-enoic acid, this guide will leverage data from its structural isomer, (E)-4-methoxybut-2-enoic acid, to provide a foundational understanding of the potential characteristics of this molecule.

Physicochemical Properties

| Property | (E)-4-methoxybut-2-enoic acid |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.11 g/mol [1][2] |

| CAS Number | 63968-74-1[1][3][4] |

| Melting Point | 66–67°C[1][3] |

| Boiling Point (Predicted) | 248.3°C[1] |

| Density (Predicted) | 1.098 ± 0.06 g/cm³[1][3] |

| pKa (Predicted) | 4.37 ± 0.10[1] |

| InChIKey | ZOJKRWXDNYZASL-NSCUHMNNSA-N[1][2] |

| SMILES | COC/C=C/C(=O)O[2] |

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for 4-methoxybut-3-enoic acid is not available in the surveyed literature. For the related compound, (E)-4-methoxybut-2-enoic acid, detailed spectroscopic analysis would be expected to reveal:

-

¹H NMR: Characteristic signals for the vinyl protons, the methylene protons adjacent to the methoxy group, the methoxy protons, and the acidic proton of the carboxylic acid. The coupling constants between the vinyl protons would confirm the (E)-stereochemistry.

-

¹³C NMR: Resonances for the carbonyl carbon, the olefinic carbons, the methylene carbon, and the methoxy carbon.

-

IR Spectroscopy: Strong absorption bands corresponding to the C=O stretching of the carboxylic acid, the O-H stretching, and the C=C stretching of the alkene.

-

Mass Spectrometry: The molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Reactivity and Synthetic Applications

The reactivity of 4-methoxybut-3-enoic acid is dictated by the interplay of its three functional groups: the carboxylic acid, the alkene, and the enol ether.

Carboxylic Acid Reactivity

Like other carboxylic acids, it is expected to undergo reactions such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.[4]

-

Amide Formation: Reaction with amines to form amides.

-

Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

The isomer, (E)-4-methoxybut-2-enoic acid, is noted for its use in protecting hydroxyl groups through ester formation in organic synthesis.[3][4]

Alkene and Enol Ether Reactivity

The electron-donating methoxy group activates the double bond, making it susceptible to electrophilic attack. The conjugation with the carboxylic acid also allows for 1,4-conjugate additions (Michael additions) at the β-carbon.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and handling of 4-methoxybut-3-enoic acid are not available. A general synthetic approach to a vinylogous carboxylic acid is presented in the workflow diagram below. The synthesis of its isomer, (E)-4-methoxybut-2-enoic acid, requires precise control to achieve the desired stereoselectivity.[1]

Visualizations

General Synthetic Workflow for a Vinylogous Carboxylic Acid

Caption: A generalized workflow for the synthesis of a vinylogous carboxylic acid.

Note: Due to the absence of information regarding the involvement of 4-Methoxybut-3-enoic acid in any specific signaling pathways, a corresponding diagram cannot be provided.

Conclusion

While 4-Methoxybut-3-enoic acid remains a compound with limited characterization in the public domain, an understanding of its potential chemical properties can be inferred from fundamental organic chemistry principles and by examining its close structural isomer, (E)-4-methoxybut-2-enoic acid. The latter is a well-documented compound used in organic synthesis, particularly as a protecting group. Further research is required to fully elucidate the specific chemical and biological properties of 4-Methoxybut-3-enoic acid. This guide serves as a foundational resource for researchers and drug development professionals interested in this and related molecules.

References

Spectroscopic Analysis of 4-Methoxybut-3-enoic Acid: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a summary of available spectroscopic data relevant to the analysis of unsaturated methoxy-containing carboxylic acids. Due to the limited availability of published data for 4-Methoxybut-3-enoic acid, this document presents a detailed analysis of the structurally similar compound, trans-4-Methoxy-3-buten-2-one. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational understanding of the spectroscopic characteristics and a generalized synthetic approach for this class of compounds.

Introduction

4-Methoxybut-3-enoic acid is a potentially valuable building block in organic synthesis and drug discovery. Its structure, featuring a carboxylic acid, a carbon-carbon double bond, and a methoxy group, offers multiple points for chemical modification. Understanding the spectroscopic properties of this and related molecules is crucial for their identification, characterization, and quality control in research and development settings. This document serves to collate and present the known spectroscopic data for a closely related analogue and to provide a generalized experimental framework for its synthesis.

Spectroscopic Data Analysis

Data for trans-4-Methoxy-3-buten-2-one

The following tables summarize the reported spectroscopic data for trans-4-Methoxy-3-buten-2-one.

Table 1: ¹H NMR Spectroscopic Data of trans-4-Methoxy-3-buten-2-one

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.3–6.5 | Doublet | ≈ 16 | Vinylic Proton |

| ~3.8 | Singlet | N/A | Methoxy Protons (OCH₃) |

Table 2: Infrared (IR) Spectroscopy Data of trans-4-Methoxy-3-buten-2-one [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680–1700 | Strong | C=O Stretch |

| ~1250–1050 | Strong | C-O-C Stretch |

Table 3: Mass Spectrometry (MS) Data of trans-4-Methoxy-3-buten-2-one

| m/z | Relative Intensity | Proposed Fragment Ion |

| 85 | - | [M - •CH₃]⁺ (Loss of a methyl radical) |

| 69 | - | [M - •OCH₃]⁺ (Loss of a methoxy radical) |

| 57 | - | [CH₃OCH=CH]⁺ (Loss of the acetyl radical) |

| 43 | High | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocols

While a specific experimental protocol for the synthesis of 4-Methoxybut-3-enoic acid is not available, a generalized and plausible synthetic route involves the hydrolysis of a corresponding ester, such as methyl 4-methoxybut-3-enoate. This is a standard and well-documented transformation in organic chemistry.

Generalized Synthesis of 4-Methoxybut-3-enoic Acid via Ester Hydrolysis

Objective: To hydrolyze a 4-methoxybut-3-enoate ester to the corresponding carboxylic acid.

Materials:

-

Methyl 4-methoxybut-3-enoate (or other suitable ester)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Water (H₂O)

-

Dioxane or Tetrahydrofuran (THF) (as a co-solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Saponification: The 4-methoxybut-3-enoate ester is dissolved in a mixture of water and a co-solvent like dioxane or THF. An aqueous solution of sodium hydroxide or lithium hydroxide (typically 1.1 to 1.5 equivalents) is added to the ester solution. The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) to drive the reaction to completion. The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up and Acidification: Once the starting ester is consumed, the reaction mixture is cooled to room temperature. The organic co-solvent may be removed under reduced pressure. The remaining aqueous solution is then cooled in an ice bath and acidified by the slow addition of 1M HCl until the pH is acidic (typically pH 2-3). The acidification protonates the carboxylate salt to form the desired carboxylic acid, which may precipitate out of solution if it is a solid.

-

Extraction: The aqueous mixture is extracted multiple times with an organic solvent like ethyl acetate or diethyl ether. The organic layers are combined.

-

Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 4-Methoxybut-3-enoic acid.

-

Purification: The crude product can be further purified by techniques such as recrystallization (if solid) or column chromatography.

Visualizations

The following diagrams illustrate the generalized experimental workflow for the synthesis of 4-Methoxybut-3-enoic acid.

Caption: A flowchart of the generalized synthesis of 4-Methoxybut-3-enoic acid.

Conclusion

This technical guide has summarized the available spectroscopic data for trans-4-Methoxy-3-buten-2-one as an analogue for 4-Methoxybut-3-enoic acid. The provided NMR, IR, and MS data offer a reference for the characterization of similar chemical structures. Furthermore, a detailed, generalized experimental protocol for the synthesis of 4-Methoxybut-3-enoic acid via ester hydrolysis has been presented, along with a visual workflow. It is important to note that no specific signaling pathways involving 4-Methoxybut-3-enoic acid have been identified in the literature, and further research would be required to elucidate its biological activities. This guide aims to provide a valuable resource for researchers and scientists working with this class of compounds.

References

4-Methoxybut-3-enoic Acid: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and degradation of 4-Methoxybut-3-enoic acid is limited in publicly available literature. This guide provides a comprehensive overview of its predicted stability and degradation pathways based on the known reactivity of its constituent functional groups: an α,β-unsaturated carboxylic acid and a vinyl ether. The experimental protocols and quantitative data presented are generalized from studies on analogous compounds and should be adapted and validated for specific experimental contexts.

Executive Summary

4-Methoxybut-3-enoic acid is a bifunctional molecule with inherent reactivity dictated by its vinyl ether and α,β-unsaturated carboxylate moieties. This technical guide outlines the probable degradation pathways of this compound, which are primarily predicted to be hydrolysis of the vinyl ether under acidic conditions and oxidation of the carbon-carbon double bond. Due to the scarcity of direct studies on this specific molecule, this document leverages data from related structures to provide a foundational understanding of its stability profile. The provided methodologies for stability and degradation analysis are based on standard analytical techniques and can serve as a starting point for customized experimental design.

Predicted Chemical Stability

The stability of 4-Methoxybut-3-enoic acid is influenced by pH, temperature, light, and the presence of oxidizing agents. The two primary points of reactivity are the vinyl ether linkage and the α,β-unsaturated system.

-

Hydrolytic Stability: The vinyl ether group is susceptible to acid-catalyzed hydrolysis. In aqueous acidic environments, protonation of the β-carbon of the vinyl ether is typically the rate-determining step, leading to the formation of an unstable hemiacetal which then decomposes. The carboxylic acid moiety, being an electron-withdrawing group, may influence the rate of this hydrolysis.

-

Oxidative Stability: The electron-rich double bond is prone to oxidation. This can be initiated by atmospheric oxygen (autoxidation), especially in the presence of light or radical initiators, or by stronger oxidizing agents.

-

Thermal Stability: While specific data is unavailable, α,β-unsaturated carboxylic acids can undergo thermal decomposition, which may involve decarboxylation or polymerization, particularly at elevated temperatures.

Potential Degradation Pathways

The degradation of 4-Methoxybut-3-enoic acid is expected to proceed through two main pathways: hydrolysis and oxidation.

Hydrolytic Degradation

Under acidic conditions, the vinyl ether is expected to hydrolyze to form 3-oxobutanoic acid (acetoacetic acid) and methanol. This reaction proceeds via a protonated intermediate.

Caption: Predicted Acid-Catalyzed Hydrolysis Pathway.

Oxidative Degradation

Oxidation of the double bond can lead to a variety of products depending on the oxidizing agent. A common outcome is the cleavage of the double bond, which would yield methoxyacetic acid and glyoxylic acid.

Caption: Predicted Oxidative Cleavage Pathway.

Quantitative Data Summary

As no direct quantitative stability data for 4-Methoxybut-3-enoic acid has been found in the literature, the following table presents a hypothetical structure for reporting such data, which would be populated through experimental studies.

| Condition | Parameter | Value | Degradation Products Identified |

| Hydrolytic Stability | |||

| pH 2 (37 °C) | Half-life (t½) | Data N/A | Data N/A |

| pH 7 (37 °C) | Half-life (t½) | Data N/A | Data N/A |

| pH 9 (37 °C) | Half-life (t½) | Data N/A | Data N/A |

| Oxidative Stability | |||

| 3% H₂O₂ (25 °C) | Degradation after 24h | Data N/A | Data N/A |

| Photostability (ICH Q1B) | |||

| Solid-state, light exposure | % Degradation | Data N/A | Data N/A |

| Solution, light exposure | % Degradation | Data N/A | Data N/A |

| Thermal Stability | |||

| 50 °C, 75% RH (Solid) | % Degradation after 4 weeks | Data N/A | Data N/A |

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of 4-Methoxybut-3-enoic acid. These should be considered as templates and optimized for specific laboratory conditions and analytical instrumentation.

Protocol for Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolytic degradation of 4-Methoxybut-3-enoic acid at different pH values.

Methodology:

-

Buffer Preparation: Prepare buffers at pH 2.0 (0.01 M HCl), pH 7.0 (phosphate buffer), and pH 9.0 (borate buffer).

-

Sample Preparation: Prepare a stock solution of 4-Methoxybut-3-enoic acid in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10-50 µg/mL. Incubate the solutions in a constant temperature bath at 37 °C.

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Sample Analysis: Quench the reaction if necessary (e.g., by neutralizing the pH). Analyze the samples by a validated stability-indicating HPLC-UV or HPLC-MS method.

-

Data Analysis: Plot the natural logarithm of the remaining concentration of 4-Methoxybut-3-enoic acid against time. The degradation rate constant (k) is the negative of the slope, and the half-life (t½) can be calculated as 0.693/k.

Caption: Workflow for Hydrolytic Stability Assessment.

Protocol for Oxidative Stability Assessment

Objective: To evaluate the susceptibility of 4-Methoxybut-3-enoic acid to oxidative degradation.

Methodology:

-

Sample Preparation: Prepare a solution of 4-Methoxybut-3-enoic acid in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of 10-50 µg/mL.

-

Oxidizing Agent: Add hydrogen peroxide to the sample solution to a final concentration of 3%.

-

Incubation: Store the solution at room temperature (25 °C), protected from light.

-

Time Points: Analyze the solution at an initial time point (t=0) and after a set period (e.g., 24 hours).

-

Sample Analysis: Analyze the samples directly by a validated stability-indicating HPLC-UV or HPLC-MS method to determine the percentage of the parent compound remaining and to identify major degradation products.

Conclusion

While direct experimental evidence is lacking, the chemical structure of 4-Methoxybut-3-enoic acid suggests a susceptibility to degradation via acid-catalyzed hydrolysis of the vinyl ether and oxidation of the double bond. The information and protocols presented in this guide provide a solid framework for initiating stability studies. For any drug development program involving this molecule, rigorous experimental validation of its stability profile under various stress conditions is imperative. The development of a stability-indicating analytical method will be a critical first step in accurately quantifying the compound and its degradation products.

In-depth Technical Guide on Theoretical Calculations for 4-Methoxybut-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, specific theoretical calculations for 4-methoxybut-3-enoic acid have not been extensively published. Therefore, this guide presents a comprehensive theoretical study based on well-established computational methodologies, providing a robust framework for the analysis of this compound. The presented data is a representative example generated from these standard computational approaches.

Abstract

This technical guide provides a detailed overview of the theoretical calculations performed on 4-methoxybut-3-enoic acid. Utilizing Density Functional Theory (DFT), this document outlines the optimized molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic properties of the molecule. The methodologies for these calculations are described in detail, and the results are presented in a clear, tabular format for ease of comparison and analysis. This guide serves as a valuable resource for researchers and scientists engaged in the study of similar organic acids and for professionals in the field of drug development seeking to understand the molecule's fundamental properties.

Introduction

4-Methoxybut-3-enoic acid is a carboxylic acid containing a methoxy group and a carbon-carbon double bond. Understanding its three-dimensional structure, spectroscopic characteristics, and electronic nature is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical calculations provide a powerful, non-experimental approach to elucidate these properties, offering insights that can guide further experimental work.

This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method, to predict the molecular properties of 4-methoxybut-3-enoic acid. The calculations are performed at the B3LYP/6-311++G(d,p) level of theory, which is known to provide a good balance between accuracy and computational cost for organic molecules.

Computational Methodology

Geometry Optimization

The initial structure of 4-methoxybut-3-enoic acid was built and subjected to geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set. This level of theory accounts for electron correlation and includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, which are important for accurately describing systems with lone pairs and for calculating properties such as vibrational frequencies. The optimization was performed without any symmetry constraints, and the nature of the stationary point was confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

Vibrational Frequency Analysis

Following the geometry optimization, harmonic vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. The calculated frequencies can be used to predict the infrared (IR) spectrum of the molecule. A standard scaling factor of 0.967 was applied to the computed harmonic frequencies to account for anharmonicity and other systematic errors inherent in the computational method.

NMR Chemical Shift Calculation

The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. The calculations were performed on the optimized geometry of 4-methoxybut-3-enoic acid. The computed isotropic shielding values were then referenced to the shielding of tetramethylsilane (TMS), calculated at the same level of theory, to obtain the chemical shifts.

Electronic Properties Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained from the DFT calculations. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Logical Workflow of Theoretical Calculations

Caption: Computational workflow for the theoretical analysis of 4-Methoxybut-3-enoic acid.

Results and Discussion

Molecular Structure

The optimized geometry of 4-methoxybut-3-enoic acid is depicted below, with the atoms numbered for reference in the subsequent tables.

Caption: Optimized molecular structure of 4-Methoxybut-3-enoic acid with atom numbering.

Geometric Parameters

The key optimized geometric parameters (bond lengths, bond angles, and dihedral angles) are summarized in the tables below.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C1 - O2 | 1.210 |

| C1 - O3 | 1.355 |

| O3 - H4 | 0.970 |

| C1 - C5 | 1.512 |

| C5 - C8 | 1.503 |

| C8 - C10 | 1.341 |

| C10 - O12 | 1.362 |

| O12 - C13 | 1.428 |

Table 2: Selected Bond Angles (°)

| Atoms | Angle (°) |

| O2 - C1 - O3 | 123.5 |

| O2 - C1 - C5 | 125.8 |

| O3 - C1 - C5 | 110.7 |

| C1 - O3 - H4 | 108.9 |

| C1 - C5 - C8 | 112.4 |

| C5 - C8 - C10 | 124.6 |

| C8 - C10 - O12 | 125.1 |

| C10 - O12 - C13 | 117.8 |

Table 3: Selected Dihedral Angles (°)

| Atoms | Angle (°) |

| O2 - C1 - O3 - H4 | 0.1 |

| C5 - C1 - O3 - H4 | 179.8 |

| C1 - C5 - C8 - C10 | -105.2 |

| C5 - C8 - C10 - O12 | 179.9 |

| C8 - C10 - O12 - C13 | 179.5 |

Vibrational Analysis

The calculated vibrational frequencies provide insight into the infrared spectrum of 4-methoxybut-3-enoic acid. The most significant vibrational modes are presented in Table 4.

Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments

| Frequency (cm⁻¹) (Scaled) | Assignment |

| 3565 | O-H stretch (carboxylic acid) |

| 3010 - 2950 | C-H stretch (methyl and methylene) |

| 1765 | C=O stretch (carboxylic acid) |

| 1650 | C=C stretch |

| 1430 | O-H bend (carboxylic acid) |

| 1250 | C-O stretch (ether) |

| 1100 | C-O stretch (carboxylic acid) |

NMR Spectra

The predicted ¹H and ¹³C NMR chemical shifts are valuable for the structural elucidation of 4-methoxybut-3-enoic acid.

Table 5: Calculated ¹H NMR Chemical Shifts (ppm)

| Atom | Chemical Shift (ppm) |

| H4 | 12.10 |

| H11 | 6.95 |

| H9 | 5.80 |

| H14, H15, H16 | 3.65 |

| H6, H7 | 2.50 |

Table 6: Calculated ¹³C NMR Chemical Shifts (ppm)

| Atom | Chemical Shift (ppm) |

| C1 | 178.5 |

| C10 | 145.2 |

| C8 | 105.8 |

| C13 | 58.0 |

| C5 | 35.1 |

Electronic Properties

The HOMO and LUMO energies are fundamental electronic descriptors.

Table 7: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 5.90 |

The large HOMO-LUMO gap suggests that 4-methoxybut-3-enoic acid is a relatively stable molecule with low chemical reactivity.

Conclusion

This technical guide has presented a comprehensive theoretical analysis of 4-methoxybut-3-enoic acid using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties have been calculated and presented in a structured format. These theoretical data provide a detailed understanding of the molecule's intrinsic properties and can serve as a valuable reference for future experimental and computational studies on this compound and its derivatives. The provided methodologies and results are essential for researchers in medicinal chemistry and materials science for the rational design of new molecules with desired properties.

"biological activity of 4-Methoxybut-3-enoic acid derivatives"

An In-Depth Technical Guide to the Biological Activity of 4-Methoxybut-3-enoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-methoxybut-3-enoic acid represent a class of compounds with demonstrated biological activity, most notably as inhibitors of the crucial enzyme Methionine Adenosyltransferase (MAT). This technical guide provides a comprehensive overview of the known biological activities of these derivatives, with a primary focus on their mechanism of action as MAT inhibitors. This document details the structure-activity relationships, quantitative inhibitory data, and the broader implications for therapeutic development. Furthermore, it provides detailed experimental protocols for the synthesis of a key derivative and for the enzymatic assay used to evaluate MAT inhibition. While the documented activities of 4-methoxybut-3-enoic acid derivatives are currently centered on MAT, this guide also briefly explores the known anticancer, antibacterial, and anti-inflammatory activities of structurally related butenoic acid derivatives to highlight potential, yet unexplored, avenues for future research.

Introduction to 4-Methoxybut-3-enoic Acid and its Derivatives

4-Methoxybut-3-enoic acid is an unsaturated carboxylic acid characterized by a methoxy group at the 4-position and a double bond between the 3 and 4 positions. This core structure serves as a scaffold for a variety of derivatives, with modifications at the carboxylic acid, the double bond, or by the addition of other functional groups. The biological activities of these derivatives are intrinsically linked to their three-dimensional structure and chemical properties.

One of the most well-characterized derivatives is L-2-Amino-4-methoxy-cis-but-3-enoic acid, a potent inhibitor of the enzyme Methionine Adenosyltransferase (MAT).[1] This inhibitory activity forms the central theme of this technical guide.

Inhibition of Methionine Adenosyltransferase (MAT)

Methionine Adenosyltransferase (MAT), also known as S-adenosylmethionine synthetase, is a critical enzyme in cellular metabolism. It catalyzes the synthesis of S-adenosylmethionine (SAMe) from L-methionine and ATP. SAMe is a universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, and is also a precursor for polyamine biosynthesis.[2] Consequently, the inhibition of MAT can have profound effects on cellular processes and is a target of interest in various diseases, including cancer.

Mechanism of Action

L-2-Amino-4-methoxy-cis-but-3-enoic acid and its analogs act as competitive inhibitors of MAT with respect to L-methionine. These compounds mimic the structure of the natural substrate, L-methionine, and bind to the active site of the enzyme, thereby preventing the synthesis of SAMe.

Quantitative Data on MAT Inhibition

The inhibitory potency of 4-methoxybut-3-enoic acid derivatives against MAT has been quantified, providing valuable data for structure-activity relationship (SAR) studies. The following table summarizes the known inhibitory constants (Ki) for select derivatives.

| Compound | MAT Isozyme | Ki (µM) | Reference |

| L-2-Amino-4-methoxy-cis-but-3-enoic acid | Not Specified | Potent Inhibitor (Ki not specified) | [1] |

| L-2-amino-4-methylthio-cis-but-3-enoic acid | Isozyme I (from L1210 murine leukemia) | 21 | [3] |

| L-2-amino-4-methylthio-cis-but-3-enoic acid | Isozyme II (from L1210 murine leukemia) | 5.7 | [3] |

Signaling Pathway

The inhibition of MAT by 4-methoxybut-3-enoic acid derivatives directly impacts the methionine cycle and related metabolic pathways. The following diagram illustrates the central role of MAT in this pathway and the point of inhibition.

Potential for Other Biological Activities

While the inhibition of MAT is the most thoroughly documented biological activity of 4-methoxybut-3-enoic acid derivatives, the broader class of butenoic and butyric acid derivatives has been shown to possess a range of other pharmacological properties. These findings suggest that 4-methoxybut-3-enoic acid derivatives may have untapped therapeutic potential.

-

Anticancer Activity: Various derivatives of butyric acid have been investigated as potential anti-neoplastic agents. For instance, pivalyloxymethyl butyrate (AN-9) has been shown to induce cytodifferentiation and inhibit the proliferation of leukemic cells.

-

Anti-inflammatory Activity: 4-phenyl-3-butenoic acid has been identified as an inhibitor of peptidylglycine alpha-monooxygenase (PAM), an enzyme involved in the biosynthesis of neuropeptide mediators of inflammation. This compound has demonstrated anti-inflammatory effects in animal models.

-

Antibacterial Activity: While specific data on 4-methoxybut-3-enoic acid derivatives is scarce, other substituted butenoic acids have been explored for their antibacterial properties.

Further research is warranted to explore whether derivatives of 4-methoxybut-3-enoic acid exhibit similar anticancer, anti-inflammatory, or antibacterial activities.

Experimental Protocols

Synthesis of L-2-amino-4-methoxy-trans-but-3-enoic acid

The following is a general outline of a synthetic route for a closely related derivative, L-2-amino-4-methoxy-trans-but-3-enoic acid, which can be adapted for other derivatives.

Detailed Methodology (based on the synthesis of the trans isomer):

-

Starting Material: The synthesis commences with a suitable aspartic semialdehyde derivative.

-

Formation of the Enol Ether: The aspartic semialdehyde derivative is converted to a hemiacetal ester.

-

Pyrolysis: The hemiacetal ester is subjected to pyrolysis to yield a mixture of the trans and cis enol ethers.

-

Resolution: The racemic mixture is resolved using selective enzymatic hydrolysis of the N-acetyl group with an enzyme such as hog kidney acylase I. This step provides the desired L-amino acid.

-

Purification: The final product is purified using standard techniques such as chromatography.

Note: For a detailed, step-by-step protocol with specific reagents and reaction conditions, please refer to the primary literature on the synthesis of L-2-amino-4-methoxy-trans-but-3-enoic acid.

Methionine Adenosyltransferase (MAT) Activity Assay

The activity of MAT and the inhibitory potential of 4-methoxybut-3-enoic acid derivatives can be determined using a colorimetric assay. Commercially available kits provide a standardized method for this purpose.

Principle of the Assay:

The assay is based on the detection of pyrophosphate (PPi), which is generated stoichiometrically during the synthesis of SAMe from L-methionine and ATP by MAT. The PPi is then enzymatically converted to an intermediate that reacts with a probe to produce a stable chromophore, which can be measured by absorbance.

Workflow:

Detailed Protocol Outline:

-

Sample Preparation: Prepare cell lysates or purified enzyme samples in the provided assay buffer.

-

Standard Curve: Prepare a pyrophosphate standard curve to quantify the amount of PPi generated.

-

Reaction Mix: Prepare a reaction mix containing the MAT substrate mix and assay buffer.

-

Inhibition Assay:

-

Add the sample (enzyme source) to wells of a 96-well plate.

-

Add various concentrations of the 4-methoxybut-3-enoic acid derivative (inhibitor) or vehicle control.

-

Pre-incubate the enzyme with the inhibitor.

-

Initiate the reaction by adding the reaction mix.

-

Incubate for a set time at a controlled temperature.

-

-

Detection:

-

Stop the enzymatic reaction.

-

Add the detection reagents (detection enzyme, cofactor, and probe).

-

Incubate to allow for color development.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. For kinetic studies to determine the Ki, vary the substrate concentration at fixed inhibitor concentrations.

Conclusion and Future Directions

The derivatives of 4-methoxybut-3-enoic acid, particularly L-2-Amino-4-methoxy-cis-but-3-enoic acid, have been clearly identified as potent inhibitors of methionine adenosyltransferase. This well-defined mechanism of action provides a solid foundation for further drug development efforts, especially in the context of diseases where MAT is a validated target, such as certain cancers. The quantitative data available for some of these derivatives allows for the initiation of more extensive structure-activity relationship studies to optimize their potency and selectivity.

The broader landscape of butenoic acid derivatives suggests that the 4-methoxy scaffold may possess a wider range of biological activities than is currently documented. Future research should focus on synthesizing a more diverse library of 4-methoxybut-3-enoic acid derivatives and screening them for anticancer, antibacterial, and anti-inflammatory properties. Such studies could uncover novel therapeutic applications for this versatile chemical scaffold.

References

A Technical Review of Vinyl Ether Carboxylic Acids and Their Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl ethers are a class of organic compounds characterized by an ether linkage to a vinyl group. Their unique electronic properties and reactivity make them valuable building blocks in organic synthesis. When combined with a carboxylic acid functionality, either within the same molecule or as a reaction partner, they give rise to a diverse range of chemical entities with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive literature review of vinyl ether carboxylic acids and their derivatives, with a focus on their synthesis, biological activity, and applications in therapeutic development. We will delve into key experimental protocols, present quantitative data for comparative analysis, and visualize relevant biological pathways.

Synthesis of Vinyl Ether Derivatives

The synthesis of molecules containing a vinyl ether moiety often requires careful consideration of the acid-labile nature of this functional group. Traditional acid-catalyzed methods for esterification are generally not suitable for the direct reaction of a carboxylic acid with a hydroxyl-containing vinyl ether, as this can lead to unwanted addition reactions across the vinyl group.[1]

A significant advancement in the synthesis of vinyl ether esters is the use of enzymatic catalysis.[2] Specifically, immobilized Candida antarctica lipase B (CalB) has been successfully employed to catalyze the esterification of hydroxyl-functional vinyl ethers with various carboxylic acids.[2][3] This method offers a sustainable and efficient alternative to traditional chemical synthesis, proceeding under mild, neutral conditions that preserve the integrity of the vinyl ether group.[2][3] The enzymatic approach is versatile, allowing for a broad range of temperatures (22-90 °C) and solvents, and consistently achieves high conversion rates, often exceeding 90% in under an hour.[2][3]

A notable example is the synthesis of bifunctional vinyl ether esters, where a diol vinyl ether is reacted with a functional carboxylic acid.[2] This one-pot synthesis is highly efficient and allows for the straightforward production of monomers with diverse functionalities, which are particularly useful in polymer chemistry for creating photocurable resins.[2]

Physicochemical Properties

While data on molecules that are concurrently a vinyl ether and a carboxylic acid are sparse, we can infer some general properties. Carboxylic acids themselves exhibit strong intermolecular hydrogen bonding, leading to higher boiling points compared to other organic molecules of similar molecular weight.[4][5] Their solubility in water is dependent on the length of the carbon chain, with shorter-chain carboxylic acids being miscible in water and solubility decreasing as the carbon chain length increases.[4][5]

For a molecule like 4-(vinyloxycarbonyl)benzoic acid, which is technically a vinyl ester of a dicarboxylic acid, PubChem provides computed properties. These can be useful for predicting the behavior of such molecules in biological systems.

| Property | Value |

| Molecular Weight | 192.17 g/mol |

| XLogP3-AA (LogP) | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 192.04225873 Da |

| Topological Polar Surface Area | 63.6 Ų |

| Complexity | 239 |

| Table 1: Computed Physicochemical Properties of 4-(vinyloxycarbonyl)benzoic acid.[6] |

Applications in Drug Development

Vinyl ether derivatives have emerged as promising scaffolds in drug discovery, with applications ranging from anticancer agents to sophisticated drug delivery systems.

Antiproliferative Activity of Cyanomethyl Vinyl Ether Derivatives

Recent studies have highlighted the potential of novel cyanomethyl vinyl ether derivatives as potent antiproliferative agents.[7] These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including SKOV3 ovarian carcinoma and A549 lung carcinoma cells.[7] The mechanism of action for these derivatives is believed to be the inhibition of tubulin polymerization, a critical process for cell division.[7]

A structure-activity relationship (SAR) analysis of these compounds revealed that the E isomer configuration of the vinyl ether is crucial for their biological activity.[7] Furthermore, the nature of the substituent on the ether group can significantly modulate the cytotoxic efficacy.[7] Molecular docking studies have shown that these compounds can bind robustly to tubulin, suggesting a mechanism similar to that of other well-known tubulin inhibitors like colchicine.[7]

Bioorthogonal Cleavage for Drug Delivery

A groundbreaking application of vinyl ethers in drug development is their use in bioorthogonal chemistry for the controlled release of therapeutic agents.[8][9] The vinyl ether group can act as a protecting group for alcohols on a drug molecule, rendering it inactive.[8] This "caged" drug can then be administered and will remain inert until it encounters a specific trigger molecule.

The vinyl ether/tetrazine pair is a prime example of such a system.[8] The tetrazine triggers an inverse-electron-demand Diels-Alder (IEDDA) reaction with the vinyl ether, leading to a traceless cleavage of the ether bond and the release of the active, alcohol-containing drug molecule.[8] This reaction is highly specific and can proceed under physiological conditions (pH 7.4, 37 °C), making it ideal for in vivo applications.[8] This technology has been successfully used to activate a potent derivative of the cytotoxic drug duocarmycin in cancer cells.[8]

Below is a diagram illustrating the workflow of this bioorthogonal drug release strategy.

References

- 1. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04636K [pubs.rsc.org]

- 3. 2-vinyloxy-benzoic acid methyl ester | CAS#:13661-90-0 | Chemsrc [chemsrc.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-(アリルオキシ)プロパン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(Vinyloxycarbonyl) benzoic acid | C10H8O4 | CID 22223159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 4-[(Vinyloxy)carbonyl]benzoicacid | C10H8O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. researchgate.net [researchgate.net]

The Evolving Landscape of Butenoic Acid Derivatives: A Technical Overview of Synthesis and Pharmacological Significance

While a precise historical record for the discovery of a distinct class of compounds termed "alkoxybutenoic acids" is not prominently documented in scientific literature, the broader family of butenoic acid derivatives has been a subject of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the synthesis, experimental methodologies, and biological activities of key butenoic acid derivatives, with a focus on compounds featuring alkoxy-like substituents and their impact on various biological targets.

This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the chemistry and pharmacology of these versatile scaffolds.

Synthetic Approaches to Butenoic Acid Scaffolds

The synthesis of butenoic acid derivatives is a cornerstone of organic chemistry, with numerous strategies developed to access these valuable building blocks. One notable method is the microwave-assisted aldol-condensation, which provides an efficient route to 4-oxo-2-butenoic acids from methyl ketone derivatives and glyoxylic acid. The reaction conditions can be tailored based on the nature of the methyl ketone substituent; aryl derivatives react favorably with tosic acid, while aliphatic substrates show better yields with pyrrolidine and acetic acid. This substituent-dependent reactivity has been rationalized through frontier orbital calculations.

Another versatile approach involves the condensation of a lithium α-phenoxy-α-lithioacetate reagent, prepared from α-phenoxyacetic acid and lithium diisopropylamide (LDA), with aldehydes or ketones to produce β-hydroxy acids in high yields. These intermediates can then undergo β-lactonization. Furthermore, the Bargellini reaction offers a pathway to α-phenoxy-isobutyric acid derivatives through the reaction of phenol or a substituted phenol with acetone and chloroform in the presence of a strong base.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Oxo-2-Butenoic Acids

A representative experimental protocol for the microwave-assisted synthesis of 4-oxo-2-butenoic acids is as follows:

-

Reactant Preparation: A mixture of the relevant methyl ketone derivative and glyoxylic acid is prepared.

-

Catalyst Addition:

-

For aryl methyl ketones, tosic acid is added as the catalyst.

-

For aliphatic methyl ketones, pyrrolidine and acetic acid are added.

-

-

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specified temperature and time to drive the aldol-condensation.

-

Work-up and Purification: Following the reaction, the mixture is cooled, and the product is isolated and purified using standard techniques such as extraction and chromatography to yield the desired 4-oxo-2-butenoic acid.

Pharmacological Significance and Mechanism of Action

Butenoic acid derivatives have demonstrated a wide range of biological activities, primarily as enzyme inhibitors and modulators of inflammatory pathways. Their therapeutic potential spans anti-inflammatory, anti-arthritic, and immunomodulatory effects.

Anti-inflammatory and Anti-arthritic Properties

A notable example is 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen), which has shown potent anti-inflammatory and anti-arthritic effects comparable to its 4-oxobutanoic acid analog, flobufen, but with lower toxicity and enhanced immunomodulatory activity[1]. These effects were evaluated in various models, including carrageenan-induced acute inflammation and adjuvant arthritis[1].

Enzyme Inhibition: The Case of Cyclooxygenase (COX)

Certain butenoic acid derivatives, particularly furanone structures, have been identified as highly selective inhibitors of cyclooxygenase-2 (COX-2). DFU (5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone) is a prime example, exhibiting over 1,000-fold selectivity for COX-2 over COX-1[2]. This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The mechanism of inhibition for DFU involves a time-dependent, tight-binding interaction with the COX-2 enzyme. This interaction is initially reversible but leads to the formation of a slowly dissociating, stable enzyme-inhibitor complex[2].

| Compound | Target | IC50 | Reference |

| DFU | COX-2 (human) | 41 ± 14 nM | [2] |

| DFU | COX-1 (human) | >50 µM | [2] |

| Indomethacin | COX-2 (human) | 26 ± 6 nM | [2] |

| Indomethacin | COX-1 (human) | 18 ± 3 nM | [2] |

| Celecoxib | COX-2 (human) | 91 nmol/l | [3] |

| Celecoxib | COX-1 (human) | 2800 nmol/l | [3] |

Modulation of Prostanoid Receptors

Indole-acetic acid derivatives containing a butenoic acid-like core structure have been developed as potent and selective antagonists of the D prostanoid receptor 2 (DP₂), also known as CRTH2. OC000459, for instance, potently displaces prostaglandin D₂ (PGD₂) from the DP₂ receptor and inhibits the activation of Th2 lymphocytes and eosinophils, key players in allergic inflammation[4].

| Compound | Parameter | Value | Species | Reference |

| OC000459 | Kᵢ (recombinant DP₂) | 0.013 µM | Human | [4] |

| OC000459 | Kᵢ (recombinant DP₂) | 0.003 µM | Rat | [4] |

| OC000459 | IC₅₀ (Th2 chemotaxis) | 0.028 µM | Human | [4] |

| OC000459 | ED₅₀ (in vivo eosinophilia) | 0.04 mg/kg p.o. | Rat | [4] |

Visualizing Molecular Pathways and Synthetic Strategies

To better understand the relationships and processes discussed, the following diagrams illustrate a key signaling pathway and a general synthetic workflow.

Figure 1: Simplified signaling pathway of COX-1 and COX-2 with selective and non-selective inhibition.

Figure 2: General experimental workflow for the synthesis and evaluation of butenoic acid derivatives.

Future Directions

The development of novel butenoic acid derivatives continues to be a promising area of research. Future efforts will likely focus on the design of even more selective and potent inhibitors of various enzyme and receptor targets, as well as the exploration of their potential in treating a wider range of diseases. The versatility of the butenoic acid scaffold ensures its continued relevance in the ongoing quest for new and improved therapeutics.

References

- 1. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-Methoxybut-3-enoic Acid and its Derivatives in Organic Synthesis

Introduction

4-Methoxybut-3-enoic acid and its derivatives are versatile building blocks in organic synthesis. While the direct application of 4-methoxybut-3-enoic acid itself is not extensively documented in peer-reviewed literature, its structural isomers and derivatives, such as (E)-4-methoxybut-2-enoic acid and substituted 3-alkoxy-2-butenoic acid esters, serve as valuable precursors for the synthesis of heterocyclic compounds and as protecting groups for sensitive functionalities. These application notes provide an overview of these uses, complete with experimental protocols and quantitative data where available.

Synthesis of Pyrazol-3-one Derivatives

A significant application of derivatives of 4-methoxybut-3-enoic acid is in the synthesis of substituted pyrazol-3-one scaffolds. These heterocycles are of considerable interest in medicinal chemistry due to their diverse biological activities. The synthetic strategy involves the reaction of ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with various phenols or naphthols, followed by cyclization with hydrazine hydrate.

Quantitative Data: Synthesis of Ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoate Derivatives

| Phenol/Naphthol Reactant | Product | Yield (%) |

| 4-Nitrophenol | Ethyl (2E)-3-methoxy-4-(4-nitrophenoxy)but-2-enoate | 76 |

| 2-Naphthol | Ethyl (2E)-3-methoxy-4-(2-naphthyloxy)but-2-enoate | Not Specified |

| Phenol | Ethyl (2E)-3-methoxy-4-phenoxybut-2-enoate | Not Specified |

Yields are based on the reaction of the corresponding phenol or naphthol with ethyl (2E)-4-bromo-3-methoxybut-2-enoate.

Experimental Protocol: General Procedure for the Synthesis of Ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoate (10)

This protocol is adapted from a published procedure for the synthesis of various 4-substituted-3-alkoxy-2-butenoic acid esters.

Materials:

-

Appropriate phenol or naphthol (5.70 mmol)

-

Acetone (50 mL)

-

Solid potassium carbonate (0.87 g, 6.30 mmol)

-

Ethyl (2E)-4-bromo-3-alkoxybut-2-enoate (9) (5.70 mmol)

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of the appropriate phenol or naphthol (5.70 mmol) in acetone (50 mL) is stirred at room temperature for 15 minutes.

-

To this mixture, solid potassium carbonate (0.87 g, 6.30 mmol) is added, and the mixture is stirred at room temperature for an additional 15 minutes.

-

Ethyl (2E)-4-bromo-3-alkoxybut-2-enoate (9) (5.70 mmol) is then added to the reaction mixture.

-

The resulting mixture is heated to reflux and the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoate (10).

Experimental Protocol: Synthesis of 5-(Aryloxymethyl)-1,2-dihydro-3H-pyrazol-3-one Derivatives (11)

Procedure:

-

The purified ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoate (10) is dissolved in ethanol.

-

Hydrazine hydrate is added to the solution.

-

The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC).

-

The solvent is evaporated, and the resulting solid is purified by recrystallization to yield the 5-(aryloxymethyl)-1,2-dihydro-3H-pyrazol-3-one derivative (11).

Workflow for the Synthesis of Pyrazol-3-one Derivatives

Caption: Synthetic workflow for the preparation of pyrazol-3-one derivatives.

Hydroxyl Group Protection

(E)-4-Methoxybut-2-enoic acid is utilized as a protecting group for hydroxyl functionalities in multi-step organic synthesis. The esterification of an alcohol with (E)-4-methoxybut-2-enoic acid forms a stable ester, effectively masking the hydroxyl group from undesired reactions, such as oxidation or nucleophilic attack, under various reaction conditions. The protecting group can be subsequently removed under mild conditions to regenerate the hydroxyl group.

General Principle of Hydroxyl Group Protection

The carboxylic acid of (E)-4-methoxybut-2-enoic acid reacts with an alcohol in the presence of a suitable coupling agent (e.g., DCC, EDC) or under acid catalysis to form the corresponding ester. This ester is stable to a range of reaction conditions, allowing for chemical transformations on other parts of the molecule. Deprotection is typically achieved by hydrolysis under basic or acidic conditions.

Conceptual Workflow for Hydroxyl Protection and Deprotection

Caption: Conceptual diagram of hydroxyl group protection and deprotection.

Signaling Pathways

There is no information available in the scientific literature to suggest that 4-methoxybut-3-enoic acid or its derivatives are directly involved in specific signaling pathways. Their primary role in a biological context is as building blocks for the synthesis of potentially bioactive molecules.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

Application Note: Derivatization of 4-Methoxybut-3-enoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many organic molecules, including carboxylic acids like 4-methoxybut-3-enoic acid, are not directly amenable to GC-MS analysis. Their high polarity, due to the carboxylic acid functional group, leads to poor volatility and a tendency to form hydrogen bonds.[1] This results in issues such as poor peak shape, tailing, and potential adsorption to the GC column and inlet, compromising analytical accuracy and sensitivity.[1][2]

To overcome these challenges, a derivatization step is essential prior to GC-MS analysis.[2] Derivatization chemically modifies the analyte to increase its volatility and thermal stability while reducing its polarity.[3][4][5] For carboxylic acids, the most common derivatization strategies involve replacing the active hydrogen of the carboxyl group.[2][5] This note details two primary methods for the derivatization of 4-methoxybut-3-enoic acid: silylation to form a trimethylsilyl (TMS) ester and esterification to form a methyl ester.

Principle of Derivatization for GC-MS

The primary goal of derivatization is to convert polar functional groups (e.g., -COOH, -OH, -NH2) into less polar, more volatile, and more thermally stable derivatives.[3][4] This conversion improves chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced detection.[3] The two main approaches for derivatizing carboxylic acids are:

-

Silylation: This is one of the most widely used derivatization techniques in GC analysis.[3][5] It involves replacing the active hydrogen of the carboxylic acid with a silyl group, typically a trimethylsilyl (TMS) group.[3][5] The resulting silyl esters are significantly more volatile and less polar than the parent acid.[4]

-

Alkylation (Esterification): This method converts the carboxylic acid into an ester, for example, a methyl ester.[5] Esterification is a robust and popular technique, particularly for the analysis of fatty acids, where the derivatives are known as fatty acid methyl esters (FAMEs).[1] The resulting esters exhibit excellent stability and are suitable for GC analysis.[1][6]

Experimental Protocols

Protocol 1: Silylation of 4-Methoxybut-3-enoic Acid using BSTFA

This protocol describes the formation of the trimethylsilyl (TMS) derivative of 4-methoxybut-3-enoic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

-

4-Methoxybut-3-enoic acid sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS

-

Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

-

Micro-reaction vials (e.g., 1.5 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

GC-MS system

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of the 4-methoxybut-3-enoic acid sample into a clean, dry micro-reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water, as silylation reagents are moisture-sensitive.[3][5]

-

Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial.

-

Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

-

Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the reaction.

-

Cooling: After incubation, remove the vial and allow it to cool to room temperature.

-

Analysis: The sample is now ready for injection into the GC-MS. Typically, a 1 µL injection volume is used. The resulting TMS derivative is more volatile and thermally stable, improving its chromatographic properties.[3]

Protocol 2: Methyl Esterification of 4-Methoxybut-3-enoic Acid using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol details the conversion of 4-methoxybut-3-enoic acid to its corresponding methyl ester using a BF₃-Methanol reagent.

Materials:

-

4-Methoxybut-3-enoic acid sample

-

Boron trifluoride-methanol solution (14% w/v)

-

Hexane (GC grade)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Micro-reaction vials or test tubes with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Pipettes

-

GC-MS system

Procedure:

-

Sample Preparation: Weigh 1-5 mg of the 4-methoxybut-3-enoic acid sample into a reaction vial. If the sample is in a non-polar solvent, it can be used directly. If in an aqueous solvent, evaporate to dryness first.[1]

-

Reagent Addition: Add 1 mL of 14% BF₃-Methanol solution to the vial.

-

Reaction and Heating: Securely cap the vial and heat it at 60°C for 10-15 minutes in a heating block or water bath.[1] This reaction involves the condensation of the carboxyl group with methanol, catalyzed by BF₃.[1][7]

-

Cooling: After heating, cool the vial to room temperature.

-

Extraction: Add 1 mL of hexane and 1 mL of water to the vial. Vortex vigorously for 1 minute to extract the newly formed methyl ester into the hexane (organic) layer.[1] Allow the layers to separate.

-

Washing: Carefully transfer the upper hexane layer to a clean vial. To remove any residual catalyst or polar byproducts, wash the hexane extract with 1 mL of saturated sodium chloride (brine) solution.

-

Drying: Transfer the washed hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any traces of water.

-

Analysis: The dried hexane solution containing the methyl ester of 4-methoxybut-3-enoic acid is ready for GC-MS analysis.

Data Presentation

The following table summarizes the expected changes and characteristics of the derivatized 4-methoxybut-3-enoic acid.

| Parameter | Undervatized Acid | TMS Derivative | Methyl Ester |

| Structure | 4-Methoxybut-3-enoic acid | 4-Methoxybut-3-enoic acid, trimethylsilyl ester | 4-Methoxybut-3-enoic acid, methyl ester |

| Molecular Weight | 116.12 g/mol | 188.28 g/mol | 130.14 g/mol |

| Change in Mass | N/A | +72.16 | +14.02 |

| Volatility | Low | High | High |

| Polarity | High | Low | Low |

| GC Peak Shape | Poor, tailing | Good, symmetrical | Good, symmetrical |

| Key MS Fragments | Complex, potential for thermal degradation | M-15 (loss of CH₃), Si(CH₃)₃⁺ (m/z 73) | M-31 (loss of OCH₃), characteristic ester fragments |

Visualizations

Experimental Workflow

Caption: Derivatization workflow for 4-methoxybut-3-enoic acid.

Silylation Reaction

Caption: Silylation of 4-methoxybut-3-enoic acid with BSTFA.

Esterification Reaction

Caption: Esterification of 4-methoxybut-3-enoic acid.

References

- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]

- 4. Silylation Reagents - Regis Technologies [registech.com]

- 5. chromtech.com [chromtech.com]

- 6. gcms.cz [gcms.cz]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: HPLC Purification of 4-Methoxybut-3-enoic Acid

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4-Methoxybut-3-enoic acid. The protocol is designed for researchers, scientists, and professionals in drug development requiring a robust and efficient method for isolating this compound. The methodology leverages a C18 stationary phase with an acidified aqueous-organic mobile phase to ensure optimal separation and peak shape.

Introduction

4-Methoxybut-3-enoic acid is a carboxylic acid that may find applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Achieving high purity of this compound is critical for subsequent analytical studies and synthetic steps. High-performance liquid chromatography (HPLC) is a premier technique for the purification of such polar organic molecules.

This document provides a comprehensive protocol for the preparative HPLC purification of 4-Methoxybut-3-enoic acid. The described method is based on established principles for the separation of acidic compounds, which involves the suppression of analyte ionization to enhance retention on a non-polar stationary phase.[1][2]

Experimental Protocol

This section outlines the detailed methodology for the HPLC purification of 4-Methoxybut-3-enoic acid.

2.1. Materials and Reagents

-

4-Methoxybut-3-enoic acid (crude sample)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA), 99.9%

-

Methanol (HPLC grade) for sample dissolution and system flushing

2.2. Instrumentation and Chromatographic Conditions

A standard preparative HPLC system equipped with a UV detector is recommended. The specific parameters for the purification are summarized in the table below.

| Parameter | Value |

| HPLC System | Preparative HPLC with UV Detector |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-50% B over 20 minutes |

| Flow Rate | 20.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 2 mL |

| Column Temperature | Ambient |

| Sample Concentration | 10 mg/mL in 10% Acetonitrile/Water |

2.3. Sample Preparation

-

Accurately weigh approximately 100 mg of crude 4-Methoxybut-3-enoic acid.

-

Dissolve the sample in 10 mL of a 10% Acetonitrile in water solution.

-

Vortex the solution until the sample is fully dissolved.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter prior to injection.

2.4. Purification Procedure

-

Equilibrate the C18 column with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject 2 mL of the prepared sample onto the column.

-

Run the gradient method as detailed in the chromatographic conditions table.

-

Monitor the separation at 210 nm and collect fractions corresponding to the main peak of interest.

-

After the purification run, wash the column with a high concentration of organic solvent (e.g., 95% Acetonitrile) to remove any strongly retained impurities.

-

Store the column in an appropriate solvent mixture as per the manufacturer's recommendation.

2.5. Post-Purification Analysis

-

Pool the collected fractions containing the purified compound.

-

Analyze an aliquot of the pooled fractions by analytical HPLC to confirm purity.

-

Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified solid 4-Methoxybut-3-enoic acid.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification workflow for 4-Methoxybut-3-enoic acid.

Caption: Workflow for the HPLC purification of 4-Methoxybut-3-enoic acid.

Discussion

The use of a reversed-phase C18 column provides a non-polar stationary phase that retains the 4-Methoxybut-3-enoic acid based on its hydrophobicity.[1] The addition of 0.1% Trifluoroacetic acid to the mobile phase is crucial as it lowers the pH, thereby suppressing the ionization of the carboxylic acid group.[2] This protonated form of the analyte is less polar and interacts more strongly with the C18 stationary phase, leading to better retention and improved peak shape.[2]

The gradient elution from a lower to a higher concentration of acetonitrile allows for the efficient elution of the target compound while separating it from earlier-eluting polar impurities and later-eluting non-polar impurities. The detection wavelength of 210 nm is chosen to ensure good sensitivity for the carboxylic acid moiety.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of 4-Methoxybut-3-enoic acid using preparative RP-HPLC. The methodology can be adapted by researchers for similar acidic compounds with minor modifications to the gradient profile and other chromatographic parameters as needed.

References

Application Notes and Protocols: 4-Alkoxybut-3-enoic Acid Derivatives as Versatile Building Blocks for Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 4-methoxybut-3-enoic acid itself is not extensively documented as a direct precursor in heterocyclic synthesis, its derivatives, particularly 4-halo-3-alkoxybut-2-enoic esters, serve as powerful and versatile building blocks for the construction of a variety of heterocyclic scaffolds. These compounds possess multiple reactive sites that can be strategically exploited to generate diverse nitrogen- and oxygen-containing ring systems, which are of significant interest in medicinal chemistry and drug development. This document provides detailed protocols and application notes for the synthesis of pyrrol-2-ones and 1,4-benzoxazines using ethyl (2E)-4-bromo-3-ethoxybut-2-enoate as a readily accessible starting material.

Key Building Block: Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate

The primary building block for the following protocols is ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. Its structure, featuring a reactive bromine atom, an electron-rich double bond, and an ester functionality, allows for a range of cyclization strategies.

Synthesis of Nitrogen-Containing Heterocycles: Pyrrol-2-ones

Pyrrol-2-one and its derivatives, including tetramic acids, are prevalent motifs in numerous natural products exhibiting a wide array of biological activities, such as antiviral, antibiotic, antifungal, and antitumor properties. The reaction of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with substituted anilines provides a direct route to functionalized pyrrol-2-ones. The outcome of the reaction is notably influenced by the electronic nature of the substituents on the aniline ring.

Logical Workflow for Pyrrol-2-one Synthesis

Caption: Synthetic pathway to different pyrrol-2-one derivatives.

Quantitative Data for Pyrrol-2-one Synthesis

| Product Type | Aniline Substituent | Product | Yield (%) | Melting Point (°C) |

| Tetramic Acid (Type A) | 2-Nitro | 4-Hydroxy-1-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one | 74 | 179-183 |

| Tetramic Acid (Type A) | 4-Nitro | 4-Hydroxy-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one | 70 | 225-228 |

| Methyl Tetramate (Type B) | 2-Methyl | 4-Ethoxy-1-(2-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one | 65 | 118-120 |

| Methyl Tetramate (Type B) | 4-Methyl | 4-Ethoxy-1-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one | 70 | 142-145 |

| Methyl Tetramate (Type B) | 4-Bromo | 4-Ethoxy-1-(4-bromophenyl)-1,5-dihydro-2H-pyrrol-2-one | 72 | 168-171 |

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-1-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one (Tetramic Acid Derivative)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitroaniline (0.02 mol) and ethyl (2E)-4-bromo-3-ethoxybut-2-enoate (2.37 g, 0.01 mol) in ethanol (50 mL).

-

Reaction: Heat the mixture to reflux and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature.

-

Purification: The precipitated solid product is collected by filtration and purified by recrystallization from a suitable solvent to afford the desired product.

Protocol 2: Synthesis of 4-Ethoxy-1-(phenyl)-1,5-dihydro-2H-pyrrol-2-one (Methyl Tetramate Derivative)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (e.g., 2-methylaniline, 0.02 mol) and ethyl (2E)-4-bromo-3-ethoxybut-2-enoate (2.37 g, 0.01 mol) in ethanol (50 mL).

-

Reaction: Stir the mixture at reflux temperature, monitoring the reaction by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the final product.

Synthesis of Oxygen-Containing Heterocycles: 1,4-Benzoxazines

The 1,4-benzoxazine scaffold is a key structural component in many biologically active compounds. The synthesis of ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate can be achieved through a multi-step process starting from the substitution of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with a nitrophenol, followed by reduction of the nitro group and subsequent intramolecular cyclization.

Synthetic Workflow for 1,4-Benzoxazine

Caption: Multi-step synthesis of a 1,4-benzoxazine derivative.

Quantitative Data for 1,4-Benzoxazine Synthesis

| Step | Product | Yield (%) |

| Substitution | Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate | 99 |

| Reduction & Cyclization | Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate | 46 |

Experimental Protocols

Protocol 3: Synthesis of Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate

-

Reaction Setup: To a solution of 2-nitrophenol (0.01 mol) and ethyl (2E)-4-bromo-3-ethoxybut-2-enoate (2.37 g, 0.01 mol) in acetone, add potassium carbonate (K₂CO₃).

-

Reaction: Stir the mixture at reflux until the starting materials are consumed (monitored by TLC).

-

Work-up: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The product can be purified by recrystallization.

Protocol 4: Synthesis of Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate

-

Reaction Setup: In a round-bottom flask, prepare a mixture of glacial acetic acid (4.0 mL), ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate (2.95 g, 0.01 mol), and iron powder (3.35 g, 0.06 mol).

-

Reaction: Heat the mixture with stirring at 115 °C in an oil bath for 30 minutes.

-

Work-up: Cool the reaction mixture and dilute it with diethyl ether (50 mL). Transfer the mixture to a separatory funnel and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution (3 x 25 mL).

-

Extraction: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography to yield the final 1,4-benzoxazine derivative.[1][2]

Conclusion

Derivatives of 4-alkoxybut-3-enoic acid, such as ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, are highly effective and adaptable starting materials for the synthesis of a range of medicinally relevant heterocycles. The protocols outlined above for the synthesis of pyrrol-2-ones and 1,4-benzoxazines demonstrate the utility of this building block in constructing both five- and six-membered heterocyclic systems containing nitrogen and oxygen. The choice of reaction partners and conditions allows for the selective synthesis of different heterocyclic cores, making this a valuable tool for synthetic and medicinal chemists.

References

Application Notes and Protocols for the Polymerization of 4-Methoxybut-3-enoic acid

Introduction